![molecular formula C15H11ClN2S B5596483 6-chloro-2-(methylthio)-4-phenylquinazoline](/img/structure/B5596483.png)
6-chloro-2-(methylthio)-4-phenylquinazoline
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Overview
Description
"6-chloro-2-(methylthio)-4-phenylquinazoline" is a compound of interest in various chemical and pharmaceutical research areas due to its unique structural and chemical properties. This compound belongs to the quinazoline family, known for their diverse biological activities and potential in drug discovery.
Synthesis Analysis
The synthesis of quinazoline derivatives often involves multiple steps, including substitution, nitration, reduction, cyclization, and chlorination. These processes yield compounds with specific functional groups that contribute to their biological activity and chemical reactivity. For instance, the synthesis of benzyloxy)-4-chloro-6-methoxyquinazoline demonstrates a typical multistep synthesis approach for quinazoline derivatives, yielding a total yield of 29.2% (Wang et al., 2015).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is crucial for their chemical behavior and interaction with biological targets. Structural investigations have shown that substituents on the quinazoline nucleus significantly affect the molecule's geometry, electronic distribution, and intermolecular interactions. These structural characteristics are essential for the compound's reactivity and biological activity. For example, studies on 4-chloro-6-phenyl-7,8,9,14-tetrahydroquinolino derivatives provide insights into the impact of different substituents on the molecular conformation and packing in the crystalline state (Yamuna et al., 2010).
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions, including nucleophilic substitutions, cyclizations, and rearrangements, leading to the formation of complex heterocyclic structures. These reactions are influenced by the compound's molecular structure and the reactivity of its functional groups. For instance, the synthesis of 3-Aryl-3,4-dihydro-4-hydroxy-4-phenylquinazoline-2-carbonitrile demonstrates the versatility of quinazoline derivatives in forming new compounds through chemical transformations (Chang & Kim, 2002).
properties
IUPAC Name |
6-chloro-2-methylsulfanyl-4-phenylquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S/c1-19-15-17-13-8-7-11(16)9-12(13)14(18-15)10-5-3-2-4-6-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGWBQYKJLMVCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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